Defucogilvocarcin V: A Technical Guide to its Structure, Synthesis, and Biological Activity
Defucogilvocarcin V: A Technical Guide to its Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Defucogilvocarcin V is a naturally occurring polyketide and the aglycone core of gilvocarcin V, a member of the gilvocarcin family of C-aryl glycoside antibiotics.[1] These compounds, isolated from various Streptomyces species, are noted for their potent antitumor, bactericidal, and virucidal activities, coupled with remarkably low in vivo toxicity.[2] Gilvocarcin V, the most studied member of this class, and its core structure, Defucogilvocarcin V, have attracted significant interest from synthetic chemists and drug development professionals due to their unique molecular architecture and mechanism of action.[2][3]
This technical guide provides a comprehensive overview of Defucogilvocarcin V, detailing its chemical structure, physicochemical properties, detailed synthetic and biosynthetic protocols, and its mechanism of action as a photo-activated DNA-damaging agent.
Chemical Structure and Properties
Defucogilvocarcin V possesses a distinctive benzo[d]naphtho[1,2-b]pyran-6-one core. Its formal chemical name is 8-ethenyl-1-hydroxy-10,12-dimethoxynaphtho[1,2-c]isochromen-6-one. The vinyl group at the C8 position is a critical feature, essential for the potent biological activity observed in the parent glycoside, gilvocarcin V.[2]
For the closely related Polycarcin V, which shares the identical Defucogilvocarcin V aglycone, the DNA binding affinity has been quantified, providing insight into the core's interaction with its biological target.[4]
Table 1: Physicochemical and Binding Properties of Defucogilvocarcin V and its Glycoside Analogue
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₁₆O₅ | |
| IUPAC Name | 8-ethenyl-1-hydroxy-10,12-dimethoxynaphtho[1,2-c]isochromen-6-one |
| DNA Binding Affinity (Kₐ) | 1.7 (±0.1) × 10⁶ M⁻¹ (for Polycarcin V) |[4] |
Note: The DNA binding affinity constant (Kₐ) is for Polycarcin V, which possesses the same Defucogilvocarcin V aglycone.
Biological Activity
The antitumor activity of the gilvocarcin family is potent. While specific IC50 values for Defucogilvocarcin V against a broad panel of cancer cell lines are not detailed in the available literature, extensive cytotoxicity profiling has been conducted on Polycarcin V. This analogue, which features an α-L-rhamnopyranosyl moiety attached to the Defucogilvocarcin V core, demonstrates significant antiproliferative activity and provides a strong indication of the aglycone's inherent potency.[5] The study revealed pronounced selectivity for non-small-cell lung cancer, breast cancer, and melanoma cell lines.[5]
Table 2: Antiproliferative Activity of Polycarcin V (Aglycone: Defucogilvocarcin V) Against Human Tumor Cell Lines
| Cell Line | Cancer Type | IC₇₀ Value (ng/mL) | Source |
|---|---|---|---|
| LXF 1211 L | Non-Small-Cell Lung Cancer | < 0.3 | [4] |
| LXFL 529L | Non-Small-Cell Lung Cancer | 0.3 | [4] |
| MCF7 | Breast Cancer | < 0.3 - 4 | [4] |
| MDAMB231 | Breast Cancer | < 0.3 - 4 | [4] |
| MDAMB 468 | Breast Cancer | < 0.3 - 4 | [4] |
| MEXF 462NL | Melanoma | < 0.3 - 0.4 | [4] |
| MEXF 514 L | Melanoma | < 0.3 - 0.4 | [4] |
| MEXF 520L | Melanoma | < 0.3 - 0.4 |[4] |
Note: Data represents the activity of Polycarcin V, the C-glycoside of Defucogilvocarcin V. The antiproliferative fingerprint was noted to be virtually identical to that of Actinomycin D.[4][5]
Experimental Protocols
Total Chemical Synthesis (Snieckus, 1997)
A key total synthesis of Defucogilvocarcin V was reported by Victor Snieckus and provides a viable route for producing the aglycone and its analogues.[6] The multi-step synthesis involves the construction of the core aromatic system and late-stage introduction of the critical vinyl group.
Key Steps and Reagents: [6]
-
Initial Coupling: Suzuki coupling is employed to form a key biaryl bond. Reagents include boronic acid and aryl halide precursors with a palladium catalyst (e.g., Pd(PPh₃)₄).
-
Lactonization: An intramolecular reaction is used to form the pyran-6-one (lactone) ring. This is often acid-catalyzed (e.g., AcOH).
-
Functionalization: The aromatic core is further functionalized. This can involve directed ortho-metalation using strong bases like sec-Butyllithium in the presence of a directing group, followed by quenching with an electrophile (e.g., I₂).
-
Vinyl Group Installation: The C8-vinyl group is installed in a late-stage step, commonly via a Stille coupling reaction. This involves reacting an aryl triflate or halide with a vinylstannane reagent (e.g., VinylSnBu₃) in the presence of a palladium catalyst (e.g., Pd₂(dba)₃).
-
Final Deprotection: The synthesis is completed by the removal of any protecting groups, for example, using BCl₃ to cleave methyl ethers if necessary.
Enzymatic Synthesis (Biosynthesis)
The gilvocarcin chromophore is produced from a polyketide-derived angucyclinone intermediate through a complex oxidative rearrangement.[7] A one-pot enzymatic total synthesis of the related Defucogilvocarcin M, which shares the same core-forming pathway, was achieved using a cocktail of 15 enzymes, demonstrating the feasibility of biocatalytic production.[7][8]
Protocol for a Cell-Free Enzymatic Reaction:
-
Enzyme Preparation: Express and purify the requisite enzymes. Key enzymes include a Type II Polyketide Synthase (PKS) set (e.g., GilA, GilB, GilC), oxygenases (GilOI, GilOII, GilOIV), a methyltransferase (GilMT), and a reductase (GilR).[7]
-
Reaction Mixture Preparation: Combine the purified enzymes in a suitable buffer (e.g., Tris-HCl with cofactors like NADPH, FAD, and S-adenosyl methionine).
-
Initiation: Start the reaction by adding the starter and extender units: acetyl-CoA and malonyl-CoA.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 30°C) for several hours.
-
Product Extraction: Stop the reaction and extract the product using an organic solvent like ethyl acetate.
-
Analysis: Analyze the product formation using High-Performance Liquid Chromatography (HPLC) and confirm the structure via Mass Spectrometry (MS).[7]
Visualized Workflows and Mechanisms
Biosynthetic Pathway of the Defucogilvocarcin Core
The biosynthesis of the Defucogilvocarcin core is a complex enzymatic cascade. It begins with basic building blocks and proceeds through a polyketide synthase assembly line, followed by a series of oxidative tailoring steps to yield the final, unique benzo[d]naphtho[1,2-b]pyran-6-one structure.
Caption: Enzymatic cascade for the biosynthesis of the Defucogilvocarcin core.
Mechanism of Action: Photo-activated DNA Damage
The primary mechanism of action for gilvocarcins involves damage to cellular DNA. This process is not direct but requires activation by near-UV light. The planar aromatic core first intercalates into the DNA double helix. Upon photo-activation, the C8-vinyl group undergoes a covalent [2+2] cycloaddition with a pyrimidine base, typically thymine, forming a stable DNA adduct that disrupts replication and transcription.[2][4]
References
- 1. Gilvocarcins, new antitumor antibiotics. 5. Biosynthesis of gilvocarcins: incorporation of 13C-labeled compounds into gilvocarcin aglycones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Concise three-component synthesis of defucogilvocarcin M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total Synthesis of the Antitumor Natural Product Polycarcin V and Evaluation of Its DNA Binding Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasticity in gilvocarcin-type C-glycoside pathways: discovery and antitumoral evaluation of polycarcin V from Streptomyces polyformus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. synarchive.com [synarchive.com]
- 7. Enzymatic Total Synthesis of Defucogilvocarcin M and Its Implications for Gilvocarcin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholars.uky.edu [scholars.uky.edu]
